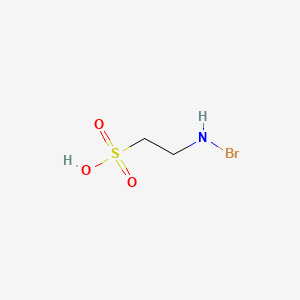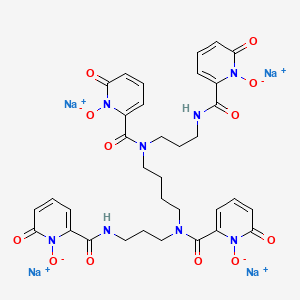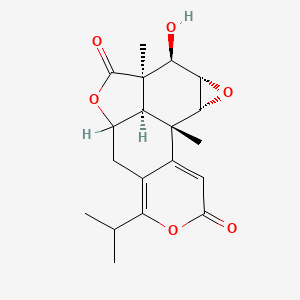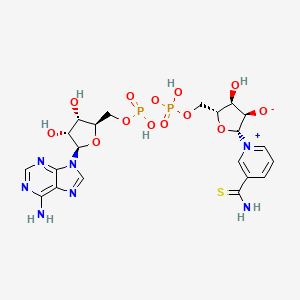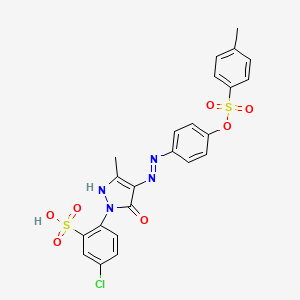
Milling yellow 3G (free acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Milling yellow 3G (free acid) is an arenesulfonic acid that is 5-chloro-2-(pyrazol-1-yl)benzene-1-sulfonic acid in which the pyrazole ring is substituted by methyl, 4-(tosyloxy)phenyldiazenyl and hydroxy groups at positions 3, 4, and 5 respctively. The monosodium salt is the biological stain 'Milling yellow 3G'. It has a role as a histological dye. It is an arenesulfonic acid, a member of azobenzenes, a heteroaryl hydroxy compound, a member of pyrazoles, a tosylate ester and a member of monochlorobenzenes. It is a conjugate acid of a Milling yellow 3G(1-).
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation of Dyes
- Research Application : "Milling Yellow 3G (free acid)" has been studied in the context of photocatalytic degradation of dyes. The research demonstrates that ball-milled TiO2 can effectively degrade various commercial dyes, including Cibacron Brilliant Yellow 3G-P, by breaking down chemical bonds. This application is significant for advancing photocatalysis in the semiconductor industry (Miao, Zhang, & Zhang, 2018).
Mechanochemical Organic Synthesis
- Research Application : The use of mechanical milling, including ball milling, has been extensively utilized in organic synthesis under solvent-free conditions. This includes various mechanochemical organic reactions, potentially relevant to the synthesis and applications involving "Milling Yellow 3G (free acid)" (Wang, 2013).
Corn Wet‐Milling Steeping Studies
- Research Application : In studies related to corn wet-milling, the role of lactic acid (similar in application to Milling Yellow 3G) in protein solubilization and starch yield has been investigated. Such research could provide insights into similar applications for Milling Yellow 3G in food processing and industrial milling (Dailey, 2002).
Impact on Physical Properties and Composition
- Research Application : The effects of superfine grinding, including ball milling, on physical properties and chemical compositions of various materials have been explored. This type of research could be relevant for understanding how milling affects the properties of Milling Yellow 3G (Hong, Das, & Eun, 2020).
Adsorption of Pollutants
- Research Application : Ball-milled materials, similar to Milling Yellow 3G, have been used for the adsorption of toxic pollutants from wastewater, indicating potential environmental applications (Ali, Abdelsalam, Ammar, & Ibrahim, 2018).
Flow Pattern Studies in Reactor Models
- Research Application : Milling yellow, used as an organic dye, has been applied in flow visualization loops for studying flow patterns in reactor models. This application is crucial for understanding the dynamics of fluid flow in industrial processes (Mixon & MacColl, 1958).
Eigenschaften
CAS-Nummer |
32674-42-3 |
|---|---|
Produktname |
Milling yellow 3G (free acid) |
Molekularformel |
C23H19ClN4O7S2 |
Molekulargewicht |
563 g/mol |
IUPAC-Name |
5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H19ClN4O7S2/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32/h3-13,27H,1-2H3,(H,30,31,32) |
InChI-Schlüssel |
YAJBMBQCZCRWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |
Andere CAS-Nummern |
6372-96-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)
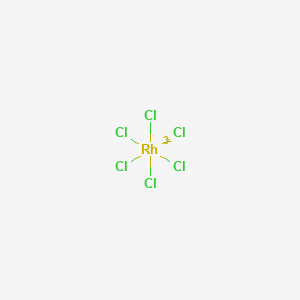
![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)
![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)
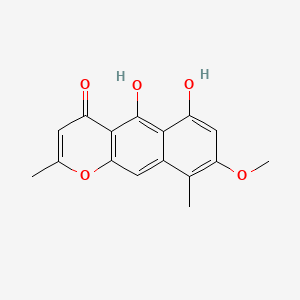
![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)
